molecular formula C20H13FN2O5 B2392237 (E)-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene}amino benzoate CAS No. 320416-80-6

(E)-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene}amino benzoate

Cat. No. B2392237
M. Wt: 380.331
InChI Key: WJLZCZVDNAEKRW-LPYMAVHISA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use (e.g., pharmaceutical, industrial chemical, etc.).



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, the reaction conditions, and the yield of the product. The analysis might also discuss any challenges encountered during the synthesis and how they were overcome.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used. The analysis would discuss the arrangement of atoms in the molecule and the types of bonds between them.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It would include the reactants, products, and conditions of the reaction. The analysis might also discuss the mechanism of the reaction.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It might also include studying the compound’s reactivity with other substances.


Scientific Research Applications

  • Nonlinear Optical (NLO) Materials

    • Results : E4FMN shows green emission and can be used for device fabrication. It has strong third-order non-linear optical properties, making it useful for laser protection gadgets .
  • Schiff Base Compounds

    • Results : E4FMN’s NLO behavior arises from its molecular structure, conjugation, and symmetry. It holds promise for optoelectronics and photonics .
  • Computational Characterization

    • Results : Insights into electrostatic properties and potential reactivity sites were obtained .

Safety And Hazards

This would involve studying the compound’s toxicity and any risks it poses to human health or the environment. It would include information on safe handling and disposal of the compound.


Future Directions

This would involve discussing potential future research directions. It could include suggestions for improving the synthesis, studying the compound’s properties in more detail, or investigating new uses for the compound.


Please note that this is a general guide and the specific details would depend on the particular compound being studied. For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or a scientific research article. If you have access to a university library, they may be able to help you find relevant resources. If you’re doing this research for a class or a job, your professor or supervisor might also be able to provide guidance. I hope this helps, and good luck with your research!


properties

IUPAC Name

[(E)-[4-(4-fluorophenoxy)-3-nitrophenyl]methylideneamino] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O5/c21-16-7-9-17(10-8-16)27-19-11-6-14(12-18(19)23(25)26)13-22-28-20(24)15-4-2-1-3-5-15/h1-13H/b22-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLZCZVDNAEKRW-LPYMAVHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)ON=CC2=CC(=C(C=C2)OC3=CC=C(C=C3)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O/N=C/C2=CC(=C(C=C2)OC3=CC=C(C=C3)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene}amino benzoate

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